(2-Amino-1-hydroxyethyl)phosphonic acid
Overview
Description
(2-Amino-1-hydroxyethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a carbon-phosphorus bond. This compound is of significant interest due to its stability and potential applications in various fields, including medicinal chemistry and industrial processes. It is known for its ability to mimic biological phosphates and carboxylates, making it a valuable tool in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-1-hydroxyethyl)phosphonic acid typically involves the reaction of (aminomethyl)phosphonates with epoxides. This reaction can be carried out without the use of a catalyst and under solvent-free conditions, resulting in good yields of the desired product . Another method involves the hydrolysis of dialkyl or aryl esters of phosphonate compounds, which readily undergo hydrolysis to produce this compound .
Industrial Production Methods: Industrial production of this compound often employs large-scale hydrolysis processes. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and industrial applications.
Chemical Reactions Analysis
Types of Reactions: (2-Amino-1-hydroxyethyl)phosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the amino and hydroxyl groups, which can participate in nucleophilic and electrophilic interactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles like sodium azide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce amino alcohols.
Scientific Research Applications
(2-Amino-1-hydroxyethyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its role in biochemical pathways and its potential as an enzyme inhibitor.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Amino-1-hydroxyethyl)phosphonic acid involves its ability to mimic biological phosphates and carboxylates. This mimicry allows the compound to inhibit metabolic enzymes by binding to their active sites. The molecular targets include enzymes involved in phosphate metabolism, such as phosphatases and kinases . The pathways affected by this inhibition are crucial for cellular energy production and signal transduction.
Comparison with Similar Compounds
- 1-Hydroxy-2-aminoethylphosphonic acid
- 2-Aminoethylphosphonic acid
- Hydroxy- and amino-phosphonates and bisphosphonates
Uniqueness: (2-Amino-1-hydroxyethyl)phosphonic acid is unique due to its specific combination of amino and hydroxyl groups attached to the phosphonic acid moiety. This structure provides distinct chemical reactivity and biological activity compared to other similar compounds. Its stability and ability to mimic biological molecules make it particularly valuable in medicinal chemistry and industrial applications .
Properties
IUPAC Name |
(2-amino-1-hydroxyethyl)phosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8NO4P/c3-1-2(4)8(5,6)7/h2,4H,1,3H2,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTXIBKRJFIBBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(O)P(=O)(O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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